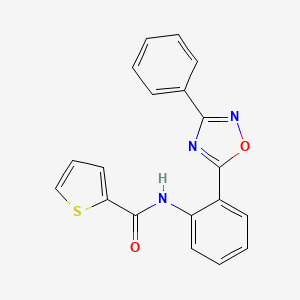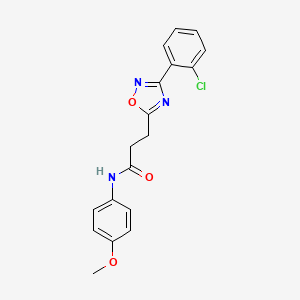
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a variety of interesting properties, including antimicrobial, antifungal, and anticancer activity. In
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. This could explain its cytotoxic effects on cancer cells, as well as its antimicrobial activity.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its broad spectrum of activity. It has been shown to have activity against a variety of cancer cell lines, as well as a variety of bacteria and fungi. Another advantage is its relatively low toxicity, making it a potentially safer alternative to other compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications. Another limitation is its relatively low potency compared to other compounds, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. One area of interest is its potential as a treatment for drug-resistant bacterial infections. Another area of interest is its potential as a treatment for fungal infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity.
Synthesis Methods
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-1,2,4-oxadiazole. Finally, this compound is reacted with 4-methoxybenzaldehyde and propanoyl chloride to form the desired product.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been studied for a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer cells and leukemia cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of interest is its potential as an antimicrobial agent. Studies have shown that this compound has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-13-8-6-12(7-9-13)20-16(23)10-11-17-21-18(22-25-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYYMGDNDXTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


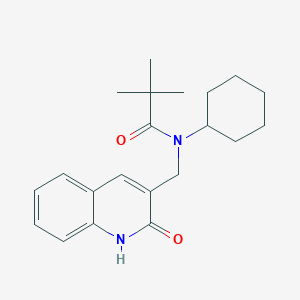

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
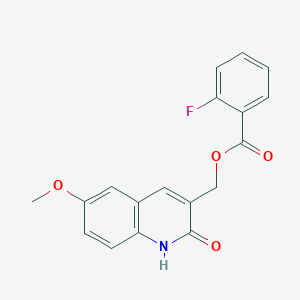
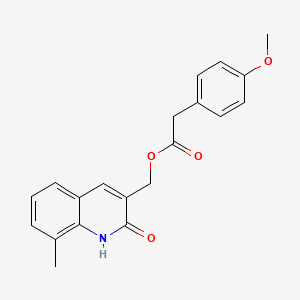
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)

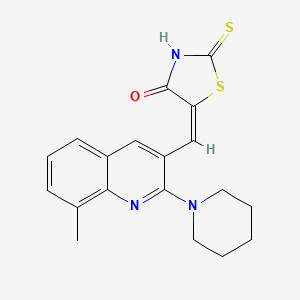
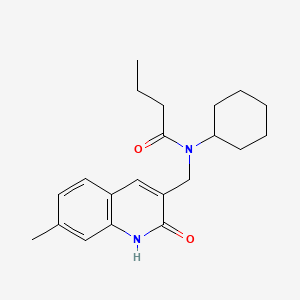

![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)

